molecular formula C7H7F3O3 B14506968 Propan-2-yl 3-oxo-2-(trifluoromethyl)prop-2-enoate CAS No. 62935-34-6

Propan-2-yl 3-oxo-2-(trifluoromethyl)prop-2-enoate

Cat. No.: B14506968
CAS No.: 62935-34-6
M. Wt: 196.12 g/mol
InChI Key: CBNNJOONSKNCEL-UHFFFAOYSA-N
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Description

Propan-2-yl 3-oxo-2-(trifluoromethyl)prop-2-enoate: is a chemical compound known for its unique structural properties and potential applications in various fields of science and industry. This compound features a trifluoromethyl group, which imparts significant chemical stability and reactivity, making it a valuable entity in synthetic chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Propan-2-yl 3-oxo-2-(trifluoromethyl)prop-2-enoate typically involves the esterification of 3-oxo-2-(trifluoromethyl)prop-2-enoic acid with isopropanol. This reaction is often catalyzed by acidic conditions, such as using sulfuric acid or p-toluenesulfonic acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and catalyst concentration, ensures consistent product quality and scalability.

Chemical Reactions Analysis

Types of Reactions

Propan-2-yl 3-oxo-2-(trifluoromethyl)prop-2-enoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the keto group to an alcohol, resulting in the formation of secondary alcohols.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of diverse derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like amines, thiols, or alcohols can be employed under basic or acidic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions include:

    Oxidation: Carboxylic acids and other oxidized derivatives.

    Reduction: Secondary alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Propan-2-yl 3-oxo-2-(trifluoromethyl)prop-2-enoate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis to create complex molecules and materials.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals, agrochemicals, and pharmaceuticals.

Mechanism of Action

The mechanism of action of Propan-2-yl 3-oxo-2-(trifluoromethyl)prop-2-enoate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property enables the compound to interact with enzymes, receptors, or other biomolecules, potentially modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Propan-2-yl 3-oxo-2-(methyl)prop-2-enoate
  • Propan-2-yl 3-oxo-2-(chloro)prop-2-enoate
  • Propan-2-yl 3-oxo-2-(bromo)prop-2-enoate

Uniqueness

Propan-2-yl 3-oxo-2-(trifluoromethyl)prop-2-enoate stands out due to the presence of the trifluoromethyl group, which imparts unique chemical stability and reactivity. This group enhances the compound’s lipophilicity and electron-withdrawing properties, making it a valuable entity in various chemical and biological applications.

Properties

CAS No.

62935-34-6

Molecular Formula

C7H7F3O3

Molecular Weight

196.12 g/mol

InChI

InChI=1S/C7H7F3O3/c1-4(2)13-6(12)5(3-11)7(8,9)10/h4H,1-2H3

InChI Key

CBNNJOONSKNCEL-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC(=O)C(=C=O)C(F)(F)F

Origin of Product

United States

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